molecular formula C21H25N3O2 B2476026 4-(dimethylamino)-N-[1-(3,5-dimethylphenyl)-2-oxopyrrolidin-3-yl]benzamide CAS No. 2307998-93-0

4-(dimethylamino)-N-[1-(3,5-dimethylphenyl)-2-oxopyrrolidin-3-yl]benzamide

Cat. No. B2476026
CAS RN: 2307998-93-0
M. Wt: 351.45
InChI Key: SZYIKIJIMMLAGA-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative, which means it contains a benzene ring attached to an amide group. Benzamides are a class of compounds that have been studied for various biological activities .


Molecular Structure Analysis

The compound contains a benzene ring, which is a cyclic structure of six carbon atoms with alternating single and double bonds. It also has an amide group (-CONH2), which is a carbonyl group (C=O) attached to a nitrogen atom .


Chemical Reactions Analysis

Benzamides can undergo various chemical reactions. For example, they can react with Grignard reagents to form ketones .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, benzamides are typically solid at room temperature and are soluble in common organic solvents .

Mechanism of Action

The mechanism of action of a compound depends on its structure and the biological system it interacts with. Benzamides have been studied for their potential antipsychotic, anti-inflammatory, and anticancer activities .

Safety and Hazards

Like all chemicals, benzamides should be handled with care. They can cause skin and eye irritation, and may be harmful if swallowed or inhaled .

Future Directions

Research into benzamides and their derivatives is ongoing, with many potential applications in medicine and other fields . The specific compound you mentioned could be a subject of future research.

properties

IUPAC Name

4-(dimethylamino)-N-[1-(3,5-dimethylphenyl)-2-oxopyrrolidin-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O2/c1-14-11-15(2)13-18(12-14)24-10-9-19(21(24)26)22-20(25)16-5-7-17(8-6-16)23(3)4/h5-8,11-13,19H,9-10H2,1-4H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZYIKIJIMMLAGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2CCC(C2=O)NC(=O)C3=CC=C(C=C3)N(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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